molecular formula C14H8N2O2 B2424964 4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one CAS No. 106941-27-9

4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

Cat. No. B2424964
CAS RN: 106941-27-9
M. Wt: 236.23
InChI Key: ITUDNKAMEIUZFU-UHFFFAOYSA-N
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Description

“4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one” is a chemical compound with the molecular formula C14H8N2O2 . It is also known as Canthin-6-one . This compound displays a wide range of biological activities, such as antimycobacterial activity .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which include “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one”, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one” is based on the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one”, has been studied. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .

Scientific Research Applications

Anticancer Properties

4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: has demonstrated promising anticancer activity. Researchers have correlated its structure with biological effects, particularly on different cancer cell lines. The compound’s mechanism of action and potential as an antitumor agent are areas of active investigation .

Conclusion

The multifaceted applications of 4-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one highlight its significance in synthetic chemistry, medicinal research, and drug development. As we continue to unravel its properties, this compound may contribute to innovative therapies and treatments across diverse fields . 🌟

properties

IUPAC Name

4-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-11-7-12(18)16-10-4-2-1-3-8(10)9-5-6-15-13(11)14(9)16/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUDNKAMEIUZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=C(C4=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 2
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 3
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 4
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 5
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Reactant of Route 6
4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

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